molecular formula C16H12N4O4 B5583490 2-(2-cyanophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-(2-cyanophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B5583490
M. Wt: 324.29 g/mol
InChI Key: XKUAVWXUBOSFQZ-VCHYOVAHSA-N
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Description

2-(2-cyanophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanophenoxy group and a nitrophenylmethylidene group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 2-(2-cyanophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves several steps. One common method includes the reaction of 2-cyanophenol with sodium hydroxide in a polar organic solvent to form cyanophenol sodium. This intermediate is then reacted with (E)-2-[(4-nitrophenyl)methylidene]acetohydrazide under specific conditions to yield the desired compound . The reaction conditions typically involve the use of catalysts such as palladium or copper and high-boiling-point aprotic solvents .

Chemical Reactions Analysis

2-(2-cyanophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-cyanophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-cyanophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

2-(2-cyanophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(2-cyanophenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c17-9-13-3-1-2-4-15(13)24-11-16(21)19-18-10-12-5-7-14(8-6-12)20(22)23/h1-8,10H,11H2,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUAVWXUBOSFQZ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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